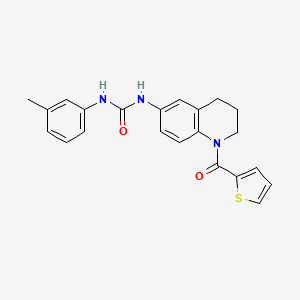
1-(1-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(m-tolyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(m-tolyl)urea is a compound that has been extensively studied for its potential applications in scientific research. This compound is a urea derivative that has been synthesized using various methods, and has shown promising results in terms of its mechanism of action, biochemical and physiological effects, and future directions for research.
科学的研究の応用
Flexible Acetylcholinesterase Inhibitors Synthesis
Research into acetylcholinesterase inhibitors, which are critical for treating conditions like Alzheimer's disease, has shown the synthesis of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas. These compounds, related to the target molecule, exhibit high inhibitory activities due to their ability to interact efficiently with enzyme hydrophobic binding sites. This demonstrates the compound's role in designing potential therapeutic agents (Vidaluc et al., 1995).
Povarov Reaction and Tetrahydroquinolines
The Povarov reaction, a method for synthesizing 1,2,3,4-tetrahydroquinolines (THQs), leverages compounds similar to the one . This reaction is fundamental in creating complex organic frameworks found in many biologically active molecules. Recent developments in catalytic asymmetric protocols for this reaction highlight its significance in the synthesis of enantioenriched compounds, offering a modular approach to constructing tetrahydroquinoline derivatives (Fochi et al., 2013).
Development of Hydrogen-Bond Donor Catalysts
Studies into hydrogen-bond (HB) donor catalysts have shown the creation of compounds with quinazoline or benzothiadiazine skeletons. These catalysts, resembling the structural functionality of the thiophene-2-carbonyl urea compound, facilitate highly enantioselective transformations. This catalytic activity is crucial for synthesizing asymmetric molecules with potential application in drug development and other areas requiring specific molecular orientation (Inokuma et al., 2011).
Chemosensors for Metal Ion Detection
The structural elements of thiophene-2-carbonyl urea derivatives have been employed in the design of chemosensors for the selective detection of metal ions, such as Pd2+. These compounds serve as fluorescent turn-off sensors, showcasing the utility of the thiophene moiety in environmental monitoring and the development of diagnostic tools. The high selectivity and sensitivity of these sensors underline the compound's applicability in analytical chemistry (Shally et al., 2020).
Synthesis of Highly Functionalized Compounds
The compound is instrumental in synthesizing highly functionalized tetrahydroisoquinolines. These molecules are pivotal in creating novel drugs and materials due to their enriched chemical functionality. The ability to form new benzene rings through domino reactions, leading to complex molecular frameworks, illustrates the compound's importance in synthetic organic chemistry (Balamurugan et al., 2011).
特性
IUPAC Name |
1-(3-methylphenyl)-3-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S/c1-15-5-2-7-17(13-15)23-22(27)24-18-9-10-19-16(14-18)6-3-11-25(19)21(26)20-8-4-12-28-20/h2,4-5,7-10,12-14H,3,6,11H2,1H3,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTYEUKZVHZESD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(m-tolyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

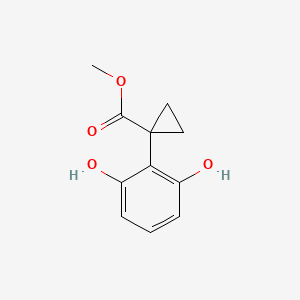
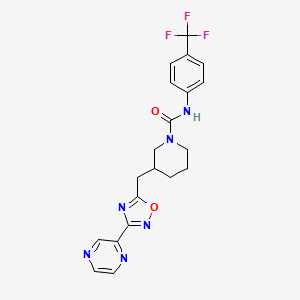
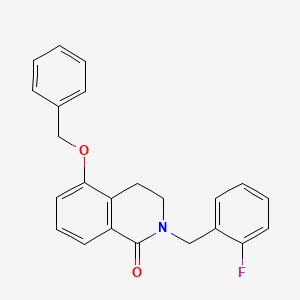
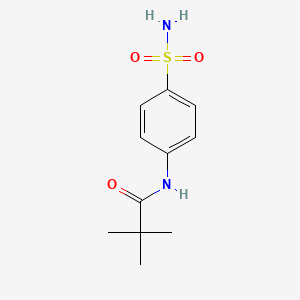
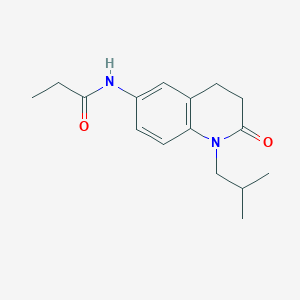
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenoxyacetamide](/img/structure/B2770772.png)
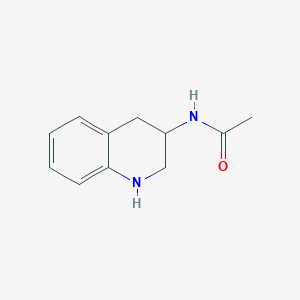
![N-(benzo[d]thiazol-2-yl)-2-(4-chlorophenoxy)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2770776.png)
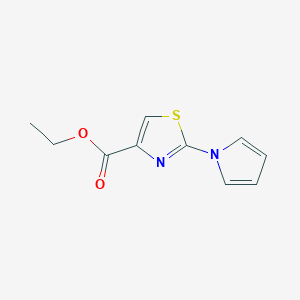
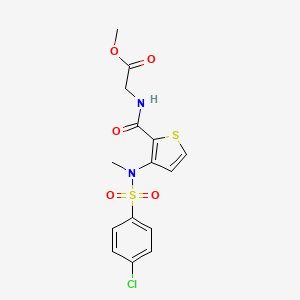
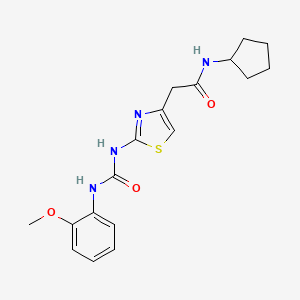
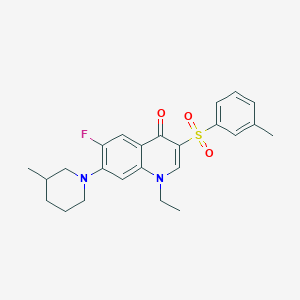
![N-[4-(3-Cyanopyridin-2-yl)oxycyclohexyl]prop-2-enamide](/img/structure/B2770782.png)
![3-(4-fluorophenyl)-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2770787.png)